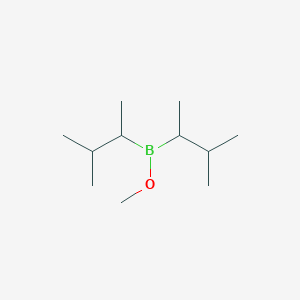
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester: is a chemical compound known for its unique structure and properties It is a derivative of borinic acid, where the hydrogen atoms are replaced by bis(1,2-dimethylpropyl) and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester typically involves the reaction of borinic acid with 1,2-dimethylpropyl groups and methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is used as a reagent in organic synthesis. It can be employed in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.
Medicine: In medicine, borinic acid derivatives are explored for their potential therapeutic properties, including their use as enzyme inhibitors or in drug delivery systems.
Industry: Industrially, this compound can be used in the production of advanced materials, such as boron-containing polymers or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the chemical properties of the target molecules.
Comparison with Similar Compounds
- Borinic acid, bis(2-methylpropyl)-, methyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, ethyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, propyl ester
Comparison: Compared to similar compounds, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is unique due to its specific ester group, which influences its reactivity and applications. The presence of the methyl ester group can enhance its solubility and stability, making it more suitable for certain applications in organic synthesis and industrial processes.
Properties
CAS No. |
43209-69-4 |
|---|---|
Molecular Formula |
C11H25BO |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
methoxy-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C11H25BO/c1-8(2)10(5)12(13-7)11(6)9(3)4/h8-11H,1-7H3 |
InChI Key |
LUXPOBRTCQPULX-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















